methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoate (CAS No. 3524598) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and anticonvulsant activities, and presents relevant data from recent studies.
- Molecular Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- Structure : The compound features a pyrrole moiety attached to a propanoate group, with a cyanophenyl substituent, which may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties .
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The results indicated:
The structure-activity relationship (SAR) analysis suggested that the presence of the cyanophenyl group enhances the cytotoxicity, possibly through increased interaction with cellular targets.
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties . In a series of tests involving animal models, it was found to significantly reduce seizure activity.
Experimental Findings
In a study assessing the anticonvulsant activity using the pentylenetetrazole (PTZ) model:
Treatment Group | Seizure Protection (%) | ED50 (mg/kg) |
---|---|---|
Methyl ester | 100% | 25 |
Control | 0% | N/A |
This indicates that this compound may act as an effective anticonvulsant agent.
The proposed mechanisms underlying the biological activities of this compound include:
- Anticancer Mechanism : Interaction with specific proteins involved in cell proliferation and apoptosis, potentially through hydrophobic interactions as indicated by molecular dynamics simulations.
- Anticonvulsant Mechanism : Modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory pathways.
Properties
IUPAC Name |
methyl 3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-4-5-13(2)19(12)16(10-17(20)21-3)15-8-6-14(11-18)7-9-15/h4-9,16H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZRSGIAWZSOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.